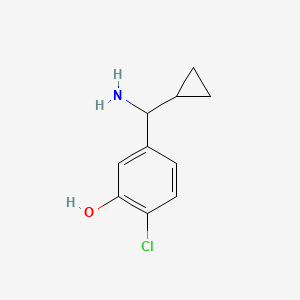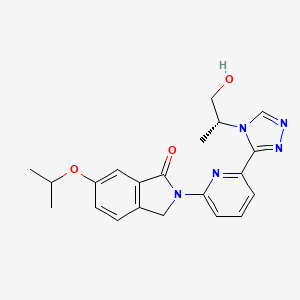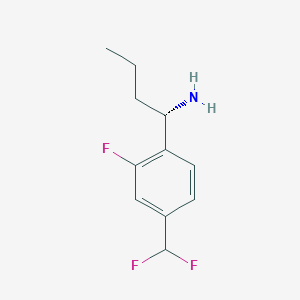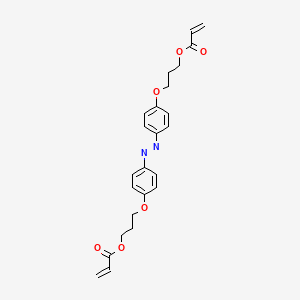
5-(Amino(cyclopropyl)methyl)-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Amino(cyclopropyl)methyl)-2-chlorophenol is an organic compound that features a cyclopropyl group, an amino group, and a chlorophenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(cyclopropyl)methyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the amino group and chlorination. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Amino(cyclopropyl)methyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenols.
Wissenschaftliche Forschungsanwendungen
5-(Amino(cyclopropyl)methyl)-2-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 5-(Amino(cyclopropyl)methyl)-2-chlorophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1MQ: A compound with similar structural features but different biological activity.
3-(5)-Aminopyrazoles: These compounds share the amino group and are used in similar synthetic applications.
Pyridazines and Pyridazinones: These heterocyclic compounds have similar applications in medicinal chemistry.
Uniqueness
5-(Amino(cyclopropyl)methyl)-2-chlorophenol is unique due to its combination of a cyclopropyl group, an amino group, and a chlorophenol moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its unique structure makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
5-[amino(cyclopropyl)methyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-3-7(5-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
InChI-Schlüssel |
BFSURDZTXQFIBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)




![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)





